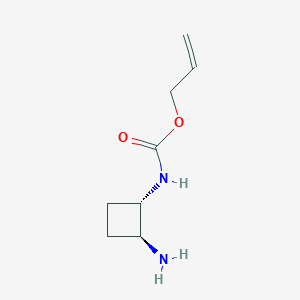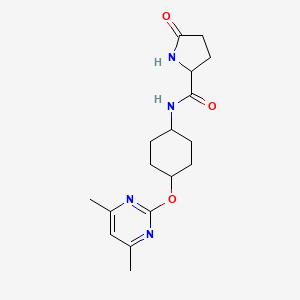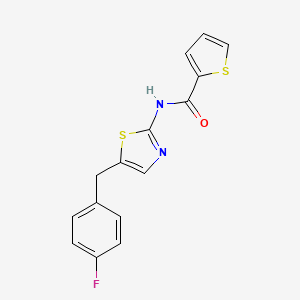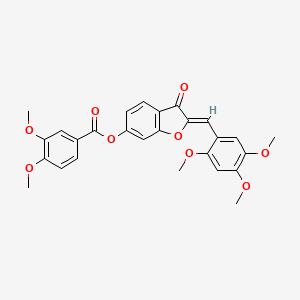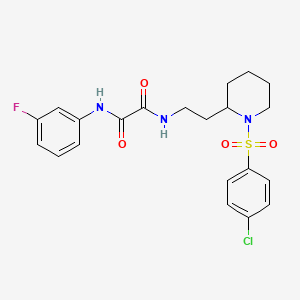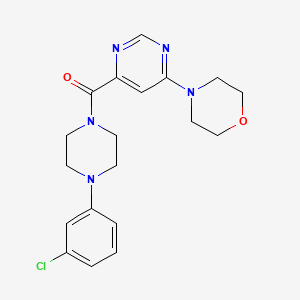
(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-Chlorophenyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in treating depression, anxiety, and other mental health disorders.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Agents
Morpholinopyrimidine derivatives, including compounds similar to the one , have been studied for their anti-inflammatory properties . These compounds have shown promising results in reducing inflammation in macrophage cells stimulated by LPS . They inhibit the production of Nitric Oxide (NO) at non-cytotoxic concentrations and reduce the expression of iNOS and COX-2, key players in the inflammatory response .
Potential Treatment for Inflammation-Associated Disorders
The strong affinity of these compounds for the iNOS and COX-2 active sites, as revealed by molecular docking studies, suggests that they could be used as a novel therapeutic strategy for inflammation-associated disorders .
Antibacterial Activity
Piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, including antibacterial drugs . Therefore, this compound could potentially have antibacterial properties.
Antifungal Activity
Piperazine derivatives are also known for their antifungal properties . This suggests a potential application of this compound in the treatment of fungal infections.
Antiviral Activity
Piperazine derivatives have been studied for their antiviral properties . This compound could potentially be used in the development of antiviral drugs.
Modulation of Pharmacokinetic Properties
The presence of the piperazine ring in this compound can positively modulate the pharmacokinetic properties of a drug substance . This makes it a valuable component in the design of new drugs.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target inflammation-associated enzymes .
Mode of Action
Related compounds have been shown to inhibit the production of nitric oxide at non-cytotoxic concentrations .
Biochemical Pathways
Similar compounds have been reported to affect inflammation-associated pathways .
Result of Action
Similar compounds have been reported to inhibit the inflammatory response .
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-2-1-3-16(12-15)23-4-6-25(7-5-23)19(26)17-13-18(22-14-21-17)24-8-10-27-11-9-24/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWPRYVWTNJDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2547204.png)
![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2547208.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-fluorobenzoate](/img/structure/B2547209.png)
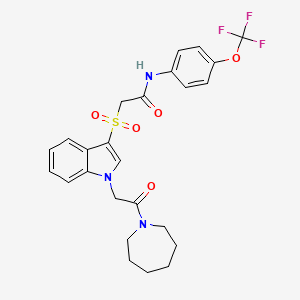
![N-([1,1'-biphenyl]-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2547212.png)
![5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2547214.png)
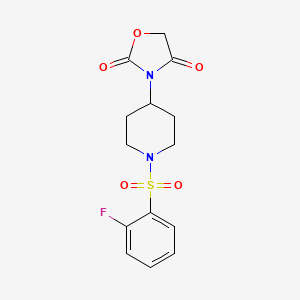
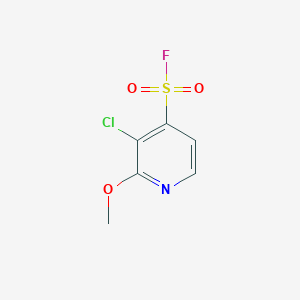
![6-acetyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547220.png)
